molecular formula C19H24O3 B1163881 16-Nor-15-oxodehydroabietic acid CAS No. 200813-31-6

16-Nor-15-oxodehydroabietic acid

Cat. No. B1163881
CAS RN: 200813-31-6
M. Wt: 300.398
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 16-Nor-15-oxodehydroabietic acid derivatives involves multiple steps, including the transformation of methyl (+)-dehydroabietate into its hydroxy derivatives, indicating the absolute configuration of C-15 in natural 16-hydroxydehydroabietic acid as an S-configuration (Matsumoto, Imai, & Hayashi, 1988).

Molecular Structure Analysis

The molecular structure of 16-Nor-15-oxodehydroabietic acid and its derivatives is characterized by specific configurations and functional groups. The absolute configuration of C-15 in natural 16-hydroxydehydroabietic acid, as determined through synthesis, plays a crucial role in its molecular structure (Matsumoto, Imai, & Hayashi, 1988).

Chemical Reactions and Properties

16-Nor-15-oxodehydroabietic acid undergoes various chemical reactions, including transformations by microorganisms such as Fusarium fujikuroi, leading to metabolites with different functional groups and structural features (Fraga, González-Vallejo, Guillermo, & Amaro-Luis, 2013). The synthesis and structural characterization of ring B oxidized derivatives of dehydroabietic acid further elucidate the chemical properties and potential reactivity of this compound and its derivatives (Monteiro, Silvestre, Silva, Cavaleiro, Félix, & Drew, 2001).

properties

IUPAC Name

7-acetyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-12(20)13-5-7-15-14(11-13)6-8-16-18(15,2)9-4-10-19(16,3)17(21)22/h5,7,11,16H,4,6,8-10H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSNLFYUMKLEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4aS,10aR)-7-acetyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

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